molecular formula C8H2F6O2 B2865699 4-(Difluoromethyl)-2,3,5,6-tetrafluorobenzoic acid CAS No. 2248290-23-3

4-(Difluoromethyl)-2,3,5,6-tetrafluorobenzoic acid

Cat. No.: B2865699
CAS No.: 2248290-23-3
M. Wt: 244.092
InChI Key: FDBZQLWIFLRZSA-UHFFFAOYSA-N
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Description

Difluoromethyl compounds are a class of organic compounds containing a difluoromethyl group (-CF2H). They are often used in medicinal chemistry, agrochemicals, and materials science due to their unique chemical and physical properties . The difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .


Synthesis Analysis

The synthesis of difluoromethyl compounds has seen significant advances in recent years. Processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have benefited from the invention of multiple difluoromethylation reagents . Metal-based methods that can transfer CF2H to C (sp2) sites have seen an upsurge in the last decade .


Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of difluoromethyl compounds can vary widely. For example, 4-(Difluoromethyl)benzoic acid has a molecular formula of C8H6F2O2, an average mass of 172.129 Da, and a monoisotopic mass of 172.033585 Da .

Mechanism of Action

The mechanism of action of difluoromethyl compounds can vary depending on their specific structure and application. For instance, Difluoromethylornithine (DFMO, eflornithine) is a well-known inhibitor of ornithine decarboxylase and is used as a therapeutic agent against diverse viruses, including SARS-CoV-2 .

Safety and Hazards

The safety and hazards associated with difluoromethyl compounds can vary depending on their specific structure. It’s important to handle these compounds with care, avoid dust formation, avoid breathing mist, gas, or vapors, and use personal protective equipment .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and there is potential for further development. The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .

Properties

IUPAC Name

4-(difluoromethyl)-2,3,5,6-tetrafluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F6O2/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBZQLWIFLRZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)C(=O)O)F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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